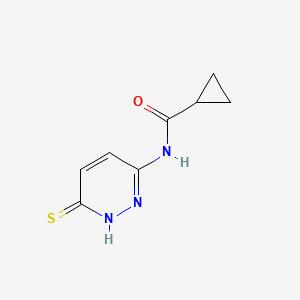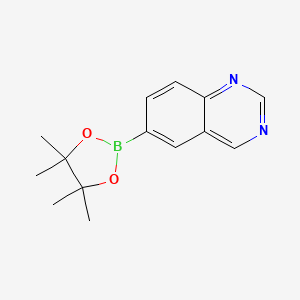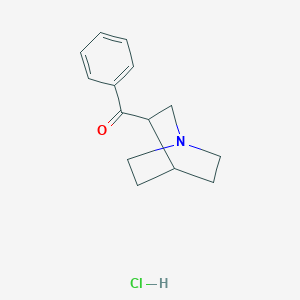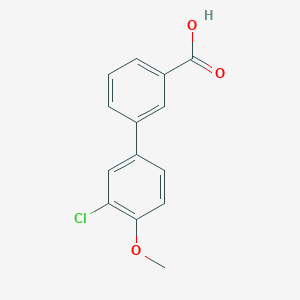![molecular formula C20H26O4 B1425128 2-[4-[4-(2-Hydroxyethoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy]ethanol CAS No. 120703-31-3](/img/structure/B1425128.png)
2-[4-[4-(2-Hydroxyethoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy]ethanol
Descripción general
Descripción
This compound is also known as 2-Hydroxy-4 - (2-hydroxyethoxy)-2-methylpropiophenone . It has a molecular weight of 224.25 . It is used as a photo-initiator to synthesize polyacrylamide-grafted chitosan nanoparticles and hydrophobic polyurethane sponge through thiol–ene Click reaction .
Molecular Structure Analysis
The linear formula of this compound is HOCH2CH2OC6H4COC (CH3)2OH . The InChI string is 1S/C12H16O4/c1-12 (2,15)11 (14)9-3-5-10 (6-4-9)16-8-7-13/h3-6,13,15H,7-8H2,1-2H3 .Physical And Chemical Properties Analysis
The melting point of this compound is 88-90 °C (lit.) . It is soluble in water, 95% ethanol, and propan-2-ol .Aplicaciones Científicas De Investigación
Photopolymerization Initiator
This compound is used as a photo-initiator in photopolymerization processes . It’s particularly effective in initiating polymerization when exposed to light, which is a critical step in creating polymers with specific properties for various industrial applications.
Dental Resin Component
In dentistry, this compound contributes to the formulation of dental resins . These resins benefit from its ability to polymerize under light, leading to faster and more efficient curing processes for dental fillings and coatings .
3D Printing Material
The light-induced polymerization properties of this compound make it suitable for 3D printing applications . It helps in solidifying liquid resins into precise 3D structures, which is essential for creating detailed and complex objects .
Coating and Adhesive Formulations
It serves as a component in coatings and adhesives, where its polymerization under light exposure ensures quick drying and robust adhesion properties. This is particularly useful in the manufacturing of electronics and consumer goods .
Ink Development
This compound is integral in developing inks, especially for UV-curable inks used in high-speed printing processes. Its ability to rapidly polymerize under UV light improves the drying speed and durability of the printed materials .
Hydrophobic Surface Treatment
Researchers have utilized this compound in creating hydrophobic polyurethane sponges through thiol-ene click reactions. This application is significant in developing materials that require water-repellent surfaces .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-[4-(2-hydroxyethoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-13-9-17(10-14(2)19(13)23-7-5-21)18-11-15(3)20(16(4)12-18)24-8-6-22/h9-12,21-22H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODQFVIJDWQBDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCO)C)C2=CC(=C(C(=C2)C)OCCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[4-(2-Hydroxyethoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy]ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-chloro-N-[1-(3-phenylpropanoyl)piperidin-4-yl]acetamide](/img/structure/B1425051.png)


![2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline](/img/structure/B1425056.png)
![1-[2-(3-Chlorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B1425057.png)

![2-[3-(Methylsulfonyl)phenyl]ethylamine](/img/structure/B1425061.png)


![6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B1425064.png)
![2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1425066.png)
